1-(Chlorosulfonyl)piperidin-4-yl acetate
Description
1-(Chlorosulfonyl)piperidin-4-yl acetate is a sulfonyl chloride derivative featuring a piperidine backbone. The nitrogen atom at the 1-position is substituted with a chlorosulfonyl group (-SO₂Cl), while the 4-position carries a methyl acetate moiety (-CH₂OCOCH₃). This compound has a molecular weight of 272.63 g/mol (as per ) and is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide functionalities . Its structure combines the electrophilic reactivity of the chlorosulfonyl group with the lipophilic nature of the ester, enabling applications in drug discovery and materials science.
Properties
IUPAC Name |
(1-chlorosulfonylpiperidin-4-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO4S/c1-6(10)13-7-2-4-9(5-3-7)14(8,11)12/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGOPDVKBYMBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Chlorosulfonyl)piperidin-4-yl acetate typically involves the reaction of piperidine derivatives with chlorosulfonyl chloride and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform to facilitate the reaction . The process involves the following steps:
Formation of the intermediate: Piperidine is reacted with chlorosulfonyl chloride to form the chlorosulfonyl piperidine intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Chlorosulfonyl)piperidin-4-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfide derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Chlorosulfonyl)piperidin-4-yl acetate has several applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those containing piperidine moieties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Research: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Mechanism of Action
The mechanism of action of 1-(Chlorosulfonyl)piperidin-4-yl acetate involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming covalent bonds. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-(Chlorosulfonyl)piperidin-4-yl acetate with five analogous compounds, focusing on molecular properties, reactivity, solubility, and hazards.
Table 1: Comparative Analysis of Key Compounds
Reactivity
- Chlorosulfonyl Group : The target compound exhibits high reactivity due to the electrophilic chlorosulfonyl group, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides). This contrasts with {1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid , where the aryl sulfonyl group is resonance-stabilized, reducing reactivity .
- Sulfonyl Fluorides : 3-Chloropyridine-2-sulfonyl fluoride (MW 210.68) demonstrates moderate reactivity, as fluoride is a poorer leaving group than chloride .
- Aliphatic vs. Aromatic Sulfonyl Chlorides : The aliphatic 4,4-difluoro-3-methylbutane-1-sulfonyl chloride (MW 193.20) shares high reactivity with the target compound but lacks the steric hindrance of the piperidine ring .
Solubility and Polarity
- The methyl acetate group in the target compound enhances lipophilicity compared to the carboxylic acid in {1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid, which is more polar and less membrane-permeable .
- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (MW 201.22) combines an ester and a carboxylic acid, resulting in higher aqueous solubility than the target compound .
Stability and Hazards
- Sulfonyl chlorides (e.g., target compound and 4,4-difluoro-3-methylbutane-1-sulfonyl chloride ) are moisture-sensitive and release HCl upon hydrolysis, necessitating anhydrous storage .
- The aryl sulfonyl compound in is classified as an irritant, whereas chlorosulfonyl derivatives are typically corrosive .
Structural and Functional Differences
- Piperidine vs. Pyridine Rings : The target compound’s piperidine ring is flexible and aliphatic, while 3-chloropyridine-2-sulfonyl fluoride features a rigid aromatic ring, influencing steric and electronic properties .
Biological Activity
1-(Chlorosulfonyl)piperidin-4-yl acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring, which is known for its diverse pharmacological properties. The chlorosulfonyl group enhances its reactivity, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against a range of pathogens, including Salmonella typhi and Bacillus subtilis .
Biological Activity Data
A summary of the biological activities observed for this compound and related compounds is presented in the following table:
Study on Antimicrobial Activity
In a study evaluating the antimicrobial properties of synthesized piperidine derivatives, several compounds demonstrated significant activity against bacterial strains. The study highlighted that derivatives similar to this compound exhibited moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, suggesting potential as antibacterial agents .
Enzyme Inhibition Research
Research focused on enzyme inhibitors revealed that compounds containing the chlorosulfonyl group showed promising results in inhibiting AChE and urease. These findings indicate that this compound could be further explored for therapeutic applications in neurodegenerative diseases and conditions requiring urease inhibition .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its structural features. Compounds with similar piperidine frameworks often exhibit favorable absorption characteristics, enhancing their potential for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
